molecular formula C25H19N3O4 B3739599 2-{2-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B3739599
M. Wt: 425.4 g/mol
InChI Key: ZIRMIZXHXVTMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846000B2

Procedure details

Anthranilic acid (2.0 g, 14.6 mmol), 3-phthalimidopropionic acid (3.2 g, 14.6 mmol), and triphenylphosphite (4.0 mL, 15.3 mmol) were dissolved in pyridine (20 mL) and heated in a sealed tube at 100° C. for 2 hours. After cooling to room temperature, the tube was opened, p-anisidine (2.7 g, 21.9 mmol) was added and heating at 100° C. was resumed for 4 hours. The pyridine was removed by azeotroping with toluene, and the residue was suspended in CHCl3 and toluene. The solids that crashed out were removed, and the residue was purified by silica gel chromatography with gradient elution (0 to 100% EtOAc in hexanes). A white solid precipitated from several of the fractions which was isolated by filtration to provide A-1 (2.23 g, 36%). Data for A-1: LRMS: calculated M+H for C25H19N3O4: 426.14. Found: 426.16.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11]1(=[O:26])[N:15]([CH2:16][CH2:17][C:18](O)=O)[C:14](=[O:21])[C:13]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:12]12.C1(OP(OC2C=CC=CC=2)OC2C=CC=CC=2)C=CC=CC=1.[CH3:49][O:50][C:51]1[CH:56]=[CH:55][C:54]([NH2:57])=[CH:53][CH:52]=1>N1C=CC=CC=1>[CH3:49][O:50][C:51]1[CH:56]=[CH:55][C:54]([N:57]2[C:1](=[O:10])[C:2]3[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:4]=[C:18]2[CH2:17][CH2:16][N:15]2[C:14](=[O:21])[C:13]3[C:12](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:11]2=[O:26])=[CH:53][CH:52]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(C=2C(C(N1CCC(=O)O)=O)=CC=CC2)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heating at 100° C.
CUSTOM
Type
CUSTOM
Details
The pyridine was removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
CUSTOM
Type
CUSTOM
Details
The solids that crashed out were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography with gradient elution (0 to 100% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
A white solid precipitated from several of the fractions which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
to provide A-1 (2.23 g, 36%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=CC=C(C=C1)N1C(=NC2=CC=CC=C2C1=O)CCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.